Testosterone oxime, (E)-
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Overview
Description
Testosterone oxime, (E)-, is a derivative of testosterone, a primary male sex hormone and anabolic steroid. This compound is characterized by the presence of an oxime functional group, which is formed by the reaction of testosterone with hydroxylamine. The (E)- configuration refers to the specific geometric isomerism of the oxime group, indicating that the substituents are on opposite sides of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
Testosterone oxime, (E)-, can be synthesized through the reaction of testosterone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The oxime formation is facilitated by the nucleophilic attack of the hydroxylamine on the carbonyl group of testosterone, resulting in the formation of the oxime derivative .
Industrial Production Methods
Industrial production of testosterone oxime, (E)-, follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the desired oxime compound .
Chemical Reactions Analysis
Types of Reactions
Testosterone oxime, (E)-, undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime can be reduced to form amine derivatives.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Nitrile derivatives: Formed through oxidation.
Amine derivatives: Formed through reduction.
Functionalized derivatives: Formed through substitution reactions.
Scientific Research Applications
Testosterone oxime, (E)-, has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various testosterone derivatives.
Biology: Studied for its effects on androgen receptors and its potential role in modulating biological processes.
Medicine: Investigated for its potential therapeutic applications, including its role as a selective androgen receptor modulator.
Mechanism of Action
The mechanism of action of testosterone oxime, (E)-, involves its interaction with androgen receptors. The oxime group enhances the compound’s binding affinity to the receptor, leading to the activation of androgen-responsive genes. This activation results in the modulation of various physiological processes, including muscle growth, bone density, and secondary sexual characteristics .
Comparison with Similar Compounds
Similar Compounds
- Testosterone 3-(O-carboxymethyl)oxime
- Progesterone 3-(O-carboxymethyl)oxime
- Hydrocortisone 3-(O-carboxymethyl)oxime
Uniqueness
Testosterone oxime, (E)-, is unique due to its specific (E)- configuration, which influences its chemical reactivity and biological activity. Compared to other oxime derivatives, it exhibits distinct binding affinities and selectivities towards androgen receptors, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
14958-66-8 |
---|---|
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(3E,8R,9S,10R,13S,14S,17S)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H29NO2/c1-18-9-7-13(20-22)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21-22H,3-10H2,1-2H3/b20-13+/t14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
CCDNGLFWWXCDAW-QBDCATRVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N/O)/CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NO)CCC34C |
Origin of Product |
United States |
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